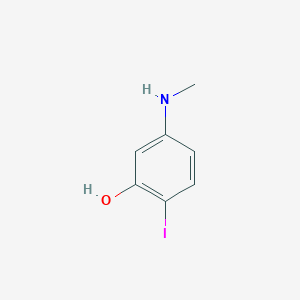

2-Iodo-5-(methylamino)phenol

Description

Foundational Significance of Phenol (B47542) Derivatives in Chemical Research

Phenol and its derivatives are fundamental building blocks in organic synthesis and are prevalent in a vast range of biologically active compounds and industrial materials. The hydroxyl group attached to the aromatic ring is a potent activating group, meaning it increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic aromatic substitution. orgsyn.org This reactivity allows for the straightforward introduction of other functional groups, creating a diverse library of substituted phenols. Furthermore, the phenolic hydroxyl group itself can participate in a variety of reactions, including ether and ester formation, and its acidity can be modulated by the presence of other substituents on the ring. In medicinal chemistry, the phenol moiety is a common feature in many pharmaceuticals, contributing to their biological activity through hydrogen bonding and other interactions with biological targets. wikipedia.org

Strategic Incorporation of Halogen and Amine Functionalities into Aromatic Systems

The introduction of halogen and amine groups onto an aromatic ring profoundly influences its electronic and steric properties. Halogens, despite having lone pairs of electrons, are generally deactivating groups in electrophilic aromatic substitution due to their strong inductive electron-withdrawing effect. nih.gov However, they are also ortho-, para-directing because their lone pairs can donate electron density through resonance to stabilize the intermediate carbocation formed during substitution at these positions. chemicalbook.com The iodine atom, in particular, is the largest and least electronegative of the common halogens, which can lead to unique steric and electronic effects, and the carbon-iodine bond is often susceptible to cleavage, making it a useful synthetic handle for cross-coupling reactions.

Conversely, the amine group (-NH2) and its alkylated derivatives like the methylamino group (-NHCH3) are strong activating groups and are also ortho-, para-directing. nih.gov The nitrogen atom's lone pair strongly donates electron density into the aromatic ring through resonance, significantly enhancing its nucleophilicity. This activating effect can be so pronounced that polysubstitution is often a challenge to control during electrophilic aromatic substitution reactions. orgsyn.org The presence of both a halogen and an amine on a phenolic ring thus sets up a complex interplay of directing and activating/deactivating effects that can be exploited in targeted synthesis.

Positioning 2-Iodo-5-(methylamino)phenol within Contemporary Synthetic and Mechanistic Studies

While specific research on this compound is not widely available in published literature, its structure suggests a number of potential applications and areas of interest in modern chemical research. The molecule contains three key functionalities: a hydroxyl group, an iodine atom, and a methylamino group. This trifunctional arrangement on a benzene (B151609) ring makes it a potentially versatile intermediate in organic synthesis.

The iodine atom at the 2-position could serve as a site for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents. The hydroxyl and methylamino groups are both nucleophilic and can be involved in a variety of bond-forming reactions. Their relative positions (meta to each other) could be exploited in the synthesis of heterocyclic compounds.

Mechanistically, the electronic effects of the three substituents would be of interest. The strong electron-donating methylamino group would likely dominate the electronic character of the ring, making it highly activated towards electrophilic substitution. The directing effects of the hydroxyl (ortho-, para-) and methylamino (ortho-, para-) groups would reinforce each other, likely directing incoming electrophiles to the 4- and 6-positions. The role of the iodine atom in modulating this reactivity, both sterically and electronically, would be a subject for detailed mechanistic investigation.

Given the lack of direct data, the following sections will present information on structurally related compounds to provide a reasonable estimation of the physicochemical properties of this compound.

Disclaimer: As there is limited publicly available scientific data for the specific compound "this compound," the following tables provide data for structurally similar compounds. This information is intended to give an approximate indication of the expected properties and should be used with caution.

Interactive Data Table of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Iodophenol | C₆H₅IO | 220.01 | 37-40 sigmaaldrich.com | 186-187 (at 160 mmHg) sigmaaldrich.com |

| 5-Iodo-2-methylphenol | C₇H₇IO | 234.03 | Not available | 274.3 (at 760 mmHg) chemsrc.com |

| 2-(Methylamino)phenol | C₇H₉NO | 123.15 | 89-94 | Not available |

Physicochemical Properties of Related Compounds

| Property | 2-Iodophenol | 5-Iodo-2-methylphenol | 2-(Methylamino)phenol |

| CAS Number | 533-58-4 sigmaaldrich.com | 183803-06-7 nih.gov | 611-24-5 |

| Density | 1.947 g/mL at 25°C sigmaaldrich.com | 1.9 g/cm³ chemsrc.com | Not available |

| pKa | 8.51 wikipedia.org | Not available | Not available |

| Appearance | Colorless needle-like crystals or pale yellow low melting solid chemicalbook.com | Solid sigmaaldrich.com | Crystals |

Structure

3D Structure

Properties

Molecular Formula |

C7H8INO |

|---|---|

Molecular Weight |

249.05 g/mol |

IUPAC Name |

2-iodo-5-(methylamino)phenol |

InChI |

InChI=1S/C7H8INO/c1-9-5-2-3-6(8)7(10)4-5/h2-4,9-10H,1H3 |

InChI Key |

ORQAAVIXVZAOKD-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=C(C=C1)I)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Iodo 5 Methylamino Phenol

Directed Halogenation Techniques for Aromatic Phenols

The introduction of an iodine atom at a specific position on a phenol (B47542) ring is a critical step that leverages various electrophilic iodination techniques. The choice of reagent and reaction conditions is paramount to achieving the desired regioselectivity, particularly in the presence of activating groups like the hydroxyl and amino moieties.

Regioselective Iodination Using Iodine Monochloride and Catalytic Systems

Iodine monochloride (ICl) is a widely used reagent for the iodination of aromatic compounds, including phenols. uky.edunih.gov The direct iodination of phenols with ICl can be challenging to control due to the high reactivity of the phenol ring, which can lead to mixtures of regioisomers and poly-iodinated products. uky.edu For an activated ring like phenol, electrophilic substitution typically occurs at the ortho and para positions relative to the hydroxyl group.

To enhance regioselectivity, catalytic systems are often employed. The reaction mechanism involves the polarization of the I-Cl bond, creating an electrophilic iodine species ("I+") that attacks the electron-rich aromatic ring. The choice of solvent and acid catalyst can significantly influence the outcome. For instance, investigations into the iodination of 3,5-dichlorophenol (B58162) with ICl in acetic acid showed the formation of a mixture of iodinated products, highlighting the challenge of regiocontrol. uky.edu The kinetics of phenol iodination with ICl in aqueous acetic acid suggest that at low acidity, molecular iodine might be the reactive species, while at higher acidity, the protonated iodinium ion (H₂O⁺) acts as the electrophile, attacking the phenoxide ion. niscpr.res.in

Table 1: Conventional Iodination Reagents for Phenols

| Reagent/System | Solvent | Typical Selectivity | Reference |

|---|---|---|---|

| I₂ / Ag₂SO₄ | Various | Para | uky.edu |

| ICl / AcOH | Acetic Acid | Mixture of isomers | uky.edu |

| NIS / p-TSA | Acetonitrile | Para | uky.edunih.gov |

| CAN / I₂ | Acetonitrile | Mixture of isomers | uky.edu |

This table illustrates common reagents used for phenol iodination and their general selectivity patterns.

Oxidative Iodination Protocols with Microporous Compounds and Acetic Anhydride (B1165640)

Oxidative iodination provides an alternative pathway where molecular iodine (I₂) or an iodide salt is used in conjunction with an oxidizing agent. asianpubs.orgresearchgate.net This approach generates the electrophilic iodine species in situ. A notable development in this area is the use of heterogeneous catalysts, such as microporous compounds, to improve efficiency and simplify product purification.

One effective system involves the use of molecular iodine with trichloroisocyanuric acid and wet silica (B1680970) gel (SiO₂) in dichloromethane. scielo.br This method allows for the rapid and efficient regioselective iodination of various substituted phenols at room temperature, with conversions reaching 100%. scielo.br The wet silica gel is believed to provide a large surface area for the generation and reaction of the iodonium (B1229267) ion. scielo.br Similarly, nanoporous silica functionalized with sulfonic acid groups has been shown to effectively catalyze the iodination of activated aromatic compounds in water, using hydrogen peroxide as a green oxidant. researchgate.net While acetic anhydride is a common reagent in organic synthesis, its specific combination with microporous compounds for the oxidative iodination of phenols is less frequently highlighted than systems involving peroxides or other oxidants. However, acetic anhydride can be used in related transformations, such as in the generation of peracetic acid for oxidation processes. nih.gov

Functional Group Tolerant Iodination Strategies (e.g., iododestannylation for aryl iodides)

Synthesizing complex molecules requires reactions that are tolerant of various functional groups. For aryl iodides, iododestannylation is a powerful and mild method that involves the electrophilic substitution of a trialkylstannyl group (like tributylstannyl) on an aromatic ring with iodine. nih.gov This reaction is highly regioselective, as the stannyl (B1234572) group is introduced at a specific position in a prior step, often via metal-catalyzed cross-coupling.

This strategy is particularly valuable in radiopharmaceutical chemistry for the synthesis of radioiodinated compounds. nih.govdntb.gov.ua The precursor, an aryltrialkylstannane, is reacted with a source of iodine (e.g., NaI) and an oxidizing agent like Chloramine-T or peracetic acid to yield the desired aryl iodide. nih.gov This method offers excellent functional group tolerance, allowing for the late-stage iodination of complex molecules without affecting other sensitive parts of the structure. nih.gov Other related methods include iododesilylation, which replaces a silicon group, and iododeboronation, which replaces a boronic acid or ester group, further expanding the toolkit for regiocontrolled aryl iodide synthesis. acs.org

Installation and Transformation of the Methylamino Moiety

The introduction of the methylamino group can be accomplished through various synthetic routes, either by direct amination of an aromatic precursor or by functional group transformation from an intermediate.

Amination Strategies on Aromatic Precursors

Directly forming a C-N bond on an aromatic ring is a fundamental transformation. Modern methods often rely on transition-metal catalysis to couple an aromatic precursor with an amine. For instance, rhodium-catalyzed amination of phenols provides a direct route to anilines, with water as the only byproduct. organic-chemistry.orgresearchgate.net This process involves the coordination of the rhodium catalyst to the phenol, facilitating a keto-enol tautomerization that allows for subsequent dehydrative condensation with an amine. researchgate.net

Copper-catalyzed systems are also employed for the ortho-amination of phenols using O-benzoylhydroxylamines. nih.gov For precursors that are aryl halides, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds with a wide range of amines, including methylamine (B109427). Radical amination strategies have also emerged, offering complementary pathways. nih.gov These methods can achieve regioselectivity through mechanisms like attractive noncovalent interactions between an anionic substrate and a cationic nitrogen-centered radical, guiding the amination to the ortho position. nih.gov

Reductive Amination Pathways from Carbonyl Intermediates

Reductive amination is a highly versatile and common method for synthesizing amines. wikipedia.org This two-step process, often performed in a single pot, involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced to the final amine. wikipedia.orgmasterorganicchemistry.com

To synthesize a secondary amine like a methylamino-substituted compound, a carbonyl precursor would be reacted with methylamine. researchgate.netyoutube.com A key aspect of this method is the choice of reducing agent. Mild reducing agents are required to selectively reduce the iminium ion in the presence of the starting carbonyl group. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose because it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH but readily reduces the more electrophilic iminium ion. masterorganicchemistry.comyoutube.com Other effective reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and various amine borane (B79455) complexes. masterorganicchemistry.comresearchgate.net This pathway offers a reliable method for installing the methylamino group, provided a suitable carbonyl-containing precursor can be synthesized.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Substrates | Key Features | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Selective for imines over carbonyls; requires pH control. | masterorganicchemistry.comresearchgate.net |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Mild and selective; does not require strict pH control. | masterorganicchemistry.com |

| Amine Borane Complexes | Aldehydes, Ketones | Mild and efficient; can offer different reactivity patterns. | researchgate.net |

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | Aldehydes, Ketones | Can be used for direct reductive amination. | wikipedia.org |

This table summarizes common reducing agents used in reductive amination and their characteristics.

Formation and Reduction of Schiff Bases for Methylamino Introduction

A prominent and reliable method for introducing a secondary amine, such as a methylamino group, onto an aromatic scaffold involves a two-step sequence: the formation of a Schiff base (or imine) followed by its chemical reduction. This pathway is particularly advantageous for synthesizing N-alkylated aminophenols.

The synthesis commences with the condensation reaction between a primary amine, in this case, methylamine, and an appropriate aldehyde or ketone precursor. nih.gov For the synthesis of analogous aminophenol compounds, a substituted hydroxybenzaldehyde is typically reacted with a primary amine. mdpi.com This reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon, leading to a carbinolamine intermediate which then dehydrates to form the C=N double bond characteristic of a Schiff base. The reaction is often carried out in a solvent like methanol (B129727) and can be driven to completion by refluxing for several hours. mdpi.com

Once the imine is formed, it is reduced to the desired secondary amine. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity; it readily reduces the imine double bond without affecting other reducible functional groups that might be present on the aromatic ring, such as nitro or halide substituents. mdpi.com The reduction is typically performed under mild conditions, such as in methanol at room temperature or under ice-cold conditions. mdpi.com This reductive amination sequence provides a direct and high-yielding route to the target methylamino group.

Table 1: Representative Conditions for Schiff Base Formation and Reduction in Phenol Derivatives

| Precursor Aldehyde | Amine | Reduction Agent | Solvent System | Reaction Conditions | Reference |

| Salicylaldehyde | Methylamine | Sodium Borohydride | Methanol | Schiff Base: RT, 12-24h; Reduction: Ice-cold then RT, 12h | |

| 3-Hydroxy-4-methoxybenzaldehyde | Aniline | Sodium Borohydride | Methanol / Dichloromethane | Schiff Base: Reflux (80°C), 8h; Reduction: RT | mdpi.com |

| 2-Hydroxybenzaldehyde | 2-Aminophenol (B121084) | Not Applicable (Ligand Synthesis) | Not Applicable | Not Applicable | rsc.org |

Convergent and Sequential Synthetic Routes

The construction of a molecule with multiple reactive sites like 2-Iodo-5-(methylamino)phenol necessitates careful planning to ensure that reactions occur at the correct position and in the desired sequence. Convergent and sequential strategies, employing advanced chemical tools, are essential for achieving this control.

Orthogonal Protection/Deprotection Strategies for Multi-functionalized Phenols

In multi-step syntheses involving molecules with several functional groups, such as the hydroxyl group of the phenol and the secondary amine of the methylamino group, protecting groups are indispensable. bham.ac.uk Orthogonal protection is an advanced strategy that utilizes multiple protecting groups, each of which can be removed under a unique set of conditions without affecting the others. numberanalytics.com This allows for the selective unmasking and reaction of one functional group at a time, which is critical for building complex molecules. bham.ac.uknumberanalytics.com

For a multifunctional phenol, the hydroxyl and amino groups can be masked with protectors that have different chemical labilities. For instance, the phenolic hydroxyl group could be protected as a tert-butyldimethylsilyl (TBS) ether, which is stable to many reaction conditions but can be selectively cleaved using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). numberanalytics.com The amino group could be protected with a base-labile group like the 9-fluorenylmethoxycarbonyl (Fmoc) group, or an acid-labile group such as the tert-butyloxycarbonyl (Boc) group. wikipedia.orgfiveable.me The Fmoc group is removed with a base like piperidine, while the Boc group is cleaved with a strong acid such as trifluoroacetic acid (TFA). wikipedia.orgfiveable.me The use of such a combination allows the chemist to deprotect the amine for a subsequent reaction (e.g., N-alkylation) while the phenol remains protected, or vice-versa.

Table 2: Examples of Orthogonal Protecting Groups for Phenol and Amine Functionalities

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |

| Phenol (Alcohol) | tert-Butyldimethylsilyl ether | TBDMS/TBS | Fluoride ion (e.g., TBAF) | numberanalytics.com |

| Phenol (Alcohol) | Benzyl (B1604629) ether | Bn | Hydrogenolysis (H₂, Pd/C) | wikipedia.org |

| Amine | tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) | fiveable.me |

| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) or HBr/Acetic Acid | numberanalytics.comfiveable.me |

| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | wikipedia.orgfiveable.me |

Cross-Coupling Methodologies for Aryl-Nitrogen Bond Formation

Modern synthetic chemistry offers powerful alternatives to classical methods for forming carbon-heteroatom bonds. Transition-metal catalyzed cross-coupling reactions are at the forefront of these techniques for constructing aryl-nitrogen bonds. kaust.edu.sa The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a highly versatile method for coupling amines with aryl halides or triflates. kaust.edu.sa This reaction has been refined through the development of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) that facilitate the coupling of a wide range of substrates, including unactivated aryl chlorides. sigmaaldrich.com

Another important method is the Chan-Lam coupling, which typically uses a copper catalyst to form the C-N bond between an amine and an arylboronic acid. organic-chemistry.org This reaction is often performed in the presence of air at room temperature, offering operational simplicity compared to the strictly anaerobic conditions required for many palladium-catalyzed systems. organic-chemistry.org These cross-coupling reactions provide a direct and modular route to aryl amines and could be strategically employed in the synthesis of this compound, for example, by coupling methylamine with a suitably protected and functionalized iodo-bromophenol precursor. The choice between palladium or copper catalysis often depends on substrate compatibility and functional group tolerance. organic-chemistry.orgrsc.org

Chemo- and Regioselective Considerations in Multi-Step Synthesis

The synthesis of highly substituted aromatic compounds is governed by the principles of chemo- and regioselectivity. Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity pertains to controlling the position of a chemical transformation on a molecule. bham.ac.uk In the context of a substituted phenol, controlling reactions is challenging because the hydroxyl group strongly activates the aromatic ring towards electrophilic aromatic substitution (EAS), primarily at the ortho and para positions. rsc.orgworktribe.com

This inherent reactivity can lead to mixtures of products. rsc.org For instance, the direct bromination of a substituted phenol can result in over-bromination, yielding a mixture of mono- and multi-brominated products. mdpi.com To achieve high regioselectivity, chemists can employ several strategies. One approach is the use of directing groups, which sterically or electronically guide an incoming reagent to a specific position. Another is to use specific reagents and conditions that favor one isomer over another; for example, certain brominating systems have been developed for the selective para-monobromination of phenols. mdpi.com In multi-step syntheses, the order of reactions is critical. Introducing an iodine atom at an early stage, for example, can influence the regiochemical outcome of subsequent substitution reactions on the aromatic ring. Careful selection of reagents, protecting groups, and reaction sequence is paramount to navigate the complex interplay of electronic and steric effects and achieve the desired substitution pattern. researchgate.netresearchgate.net

Process Intensification and Scalability Considerations for Analogous Compounds

Translating a laboratory synthesis to an industrial scale requires a focus on process intensification—making chemical processes more efficient, safer, and more sustainable. For the synthesis of substituted phenols and their analogues, several key areas are of interest. Scalability is a primary concern, and methods that work well on a gram scale may not be suitable for multi-kilogram production. acs.org

One major advancement is the shift from traditional batch reactors to continuous flow systems. unito.it Flow chemistry offers superior heat and mass transfer, allowing for better control over reaction temperature and time, which can lead to higher yields and purity. unito.it This approach is particularly beneficial for highly exothermic or fast reactions. Green chemistry principles are also integral to modern process development. This includes developing syntheses that use less hazardous reagents, operate in environmentally benign solvents, and generate minimal waste. nih.govrsc.org For instance, protocols for synthesizing substituted phenols from arylboronic acids have been developed using hydrogen peroxide as a green oxidant in ethanol (B145695), avoiding toxic reagents and complex ligands. nih.govrsc.org The development of robust and recyclable catalysts is another key aspect of creating scalable and cost-effective processes for cross-coupling and other catalytic reactions used in the synthesis of complex molecules. acs.org

Computational and Theoretical Investigations of 2 Iodo 5 Methylamino Phenol

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations provide a powerful lens through which the intrinsic properties of a molecule can be understood at an electronic level. For 2-Iodo-5-(methylamino)phenol, these methods offer deep insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Optimized Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized, or most stable, three-dimensional arrangement of atoms in a molecule. nih.gov For this compound, DFT calculations, often using a functional like B3LYP combined with a suitable basis set, can predict bond lengths, bond angles, and dihedral angles. These calculations are foundational, as the optimized geometry represents the minimum energy conformation of the molecule and is the starting point for most other computational analyses.

Interactive Data Table: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-I | ~2.10 Å |

| Bond Length | C-O (Phenol) | ~1.36 Å |

| Bond Length | C-N (Amino) | ~1.40 Å |

| Bond Angle | C-C-I | ~120° |

| Bond Angle | C-O-H | ~109° |

| Dihedral Angle | C-C-N-C | Varies with conformation |

Note: The values presented are illustrative and represent typical ranges for such bonds and angles.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. youtube.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govsci-hub.se A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for nucleophilic and electrophilic attack, respectively.

Interactive Data Table: Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.50 | Primarily located on the phenol (B47542) ring and amino group, indicating these are the primary sites for electron donation. |

| LUMO | -0.80 | Distributed across the aromatic ring and the carbon-iodine bond, suggesting these are potential sites for electron acceptance. |

| HOMO-LUMO Gap | 4.70 | A moderate gap suggesting a balance of stability and reactivity. |

Note: These energy values are hypothetical and serve to illustrate the concept.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.netwolframcloud.com It is plotted on the electron density surface and color-coded to indicate different potential values. Red regions signify areas of high electron density (negative potential) and are indicative of nucleophilic sites, which are prone to electrophilic attack. Blue regions represent areas of low electron density (positive potential) and are characteristic of electrophilic sites, which are susceptible to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, and a positive potential around the phenolic hydrogen and potentially the iodine atom (due to the phenomenon of a "sigma-hole").

Vibrational Frequency Analysis for Conformational and Bonding Insights

Interactive Data Table: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Phenol | ~3600 |

| N-H Stretch | Methylamino | ~3400 |

| C-H Stretch (Aromatic) | Phenyl Ring | ~3100-3000 |

| C=C Stretch (Aromatic) | Phenyl Ring | ~1600-1450 |

| C-O Stretch | Phenol | ~1250 |

| C-N Stretch | Methylamino | ~1200 |

| C-I Stretch | Iodo Group | ~550 |

Note: These are typical frequency ranges and are for illustrative purposes.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis chemical shifts)

Computational methods can also predict various spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, calculations can predict the chemical shifts of ¹H and ¹³C atoms, which are highly sensitive to the electronic environment of the nuclei. Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.net For this compound, these theoretical predictions can aid in the interpretation of experimental spectra, helping to assign specific signals to particular atoms and electronic transitions within the molecule.

Elucidation of Intramolecular Interactions and Conformational Landscapes

Investigation of Intramolecular Hydrogen Bonding Patterns

Intramolecular hydrogen bonding plays a crucial role in determining the structure, stability, and chemical behavior of molecules. In this compound, the potential for hydrogen bonds exists between the hydroxyl (-OH) group, the methylamino (-NHCH₃) group, and the iodine atom.

Theoretical studies on analogous compounds, such as 2-halophenols, suggest the presence of weak intramolecular hydrogen bonding. banglajol.infofrontiersin.org For 2-iodophenol, a weak O-H···I hydrogen bond has been identified through detailed theoretical analysis. banglajol.infofrontiersin.org This interaction, although faint, influences the conformational preference of the hydroxyl group.

In the case of this compound, two primary intramolecular hydrogen bonding patterns can be postulated:

O-H···I: An interaction between the hydrogen of the hydroxyl group and the iodine atom.

O-H···N: An interaction between the hydrogen of the hydroxyl group and the nitrogen of the methylamino group.

Computational methods, particularly Density Functional Theory (DFT), are employed to investigate these interactions. By calculating the potential energy surface of the molecule as a function of the dihedral angles of the -OH and -NHCH₃ groups, the most stable conformations can be identified. The strength of the hydrogen bonds is typically evaluated by analyzing key parameters such as the bond length between the hydrogen and the acceptor atom (I or N), the bond angle, and the vibrational frequency shifts of the O-H bond.

Table 1: Postulated Intramolecular Hydrogen Bond Parameters in this compound (Illustrative) (Note: This table is illustrative and based on general principles of hydrogen bonding and data from analogous compounds. Specific values for this compound would require dedicated computational studies.)

| Hydrogen Bond Type | Donor-H···Acceptor | H···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) | Calculated O-H Vibrational Frequency Shift (cm⁻¹) |

| Type 1 | O-H···I | ~2.5 - 2.8 | ~140 - 160 | ~ -20 to -50 |

| Type 2 | O-H···N | ~1.8 - 2.2 | ~150 - 170 | ~ -100 to -200 |

Conformational Preferences and Torsional Barriers

The key torsional angles in this compound are associated with the rotation of the C-O bond of the hydroxyl group and the C-N bond of the methylamino group. The interplay between steric hindrance (repulsion between bulky groups like iodine and the methyl group) and attractive forces (like the intramolecular hydrogen bonds discussed above) governs the conformational landscape.

Computational chemistry provides tools to map the potential energy surface by systematically changing these torsional angles and calculating the energy of the molecule at each point. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes. The energy difference between a minimum and a saddle point is the torsional or rotational barrier.

For example, the rotation of the hydroxyl group would have at least two minima corresponding to the O-H bond being oriented towards or away from the iodine atom. The relative energies of these conformers would be influenced by the presence and strength of the O-H···I hydrogen bond. Similarly, the rotation of the methylamino group would be influenced by potential hydrogen bonding with the hydroxyl group and steric interactions with the adjacent iodine atom.

Table 2: Hypothetical Conformational Analysis of this compound (Illustrative) (Note: The relative energies and rotational barriers are hypothetical and serve to illustrate the concepts. Actual values would be the result of detailed quantum chemical calculations.)

| Conformer | Dihedral Angle (C-C-O-H) | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| A (Global Minimum) | ~0° (syn-planar to I) | ~180° | 0.0 | - |

| B | ~180° (anti-planar to I) | ~180° | 1.5 | 3.2 (A → B) |

| C | ~0° (syn-planar to I) | ~0° | 2.8 | 5.1 (A → C) |

Mechanistic Studies of Chemical Transformations

Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, oxidation, or participation in coupling reactions.

Reaction Pathway Mapping and Transition State Analysis

Reaction pathway mapping involves identifying all the intermediates and transition states that connect the reactants to the products. A transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.

Theoretical chemists use various algorithms to locate transition states on the potential energy surface. Once a transition state is found, its structure provides crucial information about the geometry of the reacting molecules at the point of bond breaking and bond formation. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For instance, in a hypothetical oxidation reaction of this compound, computational studies could distinguish between different possible mechanisms, such as a direct attack on the phenol ring or an initial reaction at the methylamino group. By calculating the activation energies for each potential pathway, the most favorable mechanism can be identified.

Kinetic Modeling and Simulation of Reaction Mechanisms

Once the reaction pathways and their associated energy barriers have been determined, this information can be used to build a kinetic model of the reaction. This model can then be used to simulate the reaction over time and predict the concentrations of reactants, intermediates, and products under different conditions (e.g., temperature and pressure).

Kinetic modeling often employs transition state theory to calculate the rate constants for each elementary step in the reaction mechanism. These rate constants are then used in a set of differential equations that describe the change in concentration of each species over time. Solving these equations provides a detailed picture of the reaction kinetics. Such models are invaluable for optimizing reaction conditions in industrial processes.

Solvent Effects on Reaction Energetics and Reactivity Descriptors

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and rate. Computational models can account for solvent effects in several ways.

One common approach is the use of implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant. This model is computationally efficient and can capture the bulk electrostatic effects of the solvent.

For reactions where specific interactions between the solute and solvent molecules (e.g., hydrogen bonding) are important, explicit solvent models can be used. In this approach, a number of solvent molecules are included in the calculation along with the reactant molecules. While more computationally demanding, this method provides a more detailed and accurate description of the solvent's role.

Solvent effects can alter the relative energies of reactants, intermediates, and transition states. For example, a polar solvent might stabilize a charged transition state more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction. Computational studies can quantify these effects and predict how the reaction will behave in different solvents.

Chemical Reactivity and Mechanistic Pathways of 2 Iodo 5 Methylamino Phenol

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a powerful activating group that significantly influences the reactivity of the aromatic ring. It enhances the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, making the molecule susceptible to a variety of transformations.

Oxidative Processes of Phenols (e.g., towards quinoidal structures)

The oxidation of phenols is a fundamental transformation that can lead to a variety of products, including quinones, which are key structural motifs in biologically active molecules and industrial compounds. The oxidation of 2-Iodo-5-(methylamino)phenol is expected to be facile due to the presence of two electron-donating groups (hydroxyl and methylamino), which stabilize the resulting oxidized species.

The process can be initiated by various oxidizing agents, ranging from common metal-based oxidants to more specialized reagents like hypervalent iodine compounds. researchgate.net The general pathway involves the initial removal of a hydrogen atom from the hydroxyl group to form a phenoxyl radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. Subsequent oxidation steps can lead to the formation of a phenoxonium cation, which is then attacked by a nucleophile (like water) to yield quinone-type structures.

For this compound, oxidation would likely lead to the formation of an ortho-benzoquinone derivative, given the substitution pattern. The reaction is driven by the reduction of the oxidizing agent and the formation of the conjugated quinoidal system. researchgate.net

Table 1: Potential Oxidative Products of this compound

| Oxidizing Agent | Potential Product Structure | Reaction Class |

|---|---|---|

| Fremy's Salt ([KSO₃]₂NO) | 2-Iodo-5-(methylamino)-1,4-benzoquinone | Phenol (B47542) Oxidation |

| Salcomine-O₂ | 2-Iodo-5-(methylamino)-1,2-benzoquinone | Catalytic Oxygenation |

This table presents hypothetical products based on established reactivity patterns of substituted phenols.

Electrophilic Aromatic Substitution Patterns Governed by Hydroxyl and Amino Directing Groups

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene derivatives. wikipedia.org The rate and regioselectivity of this reaction are profoundly influenced by the substituents on the aromatic ring. In this compound, three substituents dictate the outcome:

Hydroxyl (-OH) group: A strongly activating, ortho, para-directing group. byjus.com

Methylamino (-NHCH₃) group: Also a strongly activating, ortho, para-directing group.

Iodo (-I) group: A deactivating, but ortho, para-directing group due to the dominance of its inductive electron-withdrawing effect over its resonance-donating effect.

The positions on the ring relative to the hydroxyl group are C2 (iodo), C4 (hydrogen), and C6 (hydrogen). The positions relative to the methylamino group are C4 (hydrogen) and C6 (hydrogen). Both activating groups strongly direct incoming electrophiles to the C4 and C6 positions. The iodine at C2 provides some steric hindrance. Therefore, electrophilic substitution is overwhelmingly predicted to occur at the C4 and C6 positions, which are ortho and para to the powerful hydroxyl and methylamino directing groups. byjus.com

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Predicted Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 4-Nitro-2-iodo-5-(methylamino)phenol and 6-Nitro-2-iodo-5-(methylamino)phenol |

| Halogenation | Br⁺ | 4-Bromo-2-iodo-5-(methylamino)phenol and 6-Bromo-2-iodo-5-(methylamino)phenol |

This table is predictive, based on the principles of electrophilic aromatic substitution. masterorganicchemistry.commasterorganicchemistry.com

The reaction proceeds via a two-step mechanism: attack of the electrophile by the pi-system of the aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The stability of the intermediate carbocation determines the reaction rate and regioselectivity. For substitution at C4 and C6, the positive charge in the resonance structures can be delocalized onto the oxygen and nitrogen atoms, providing significant stabilization.

Dearomatization Reactions via Hypervalent Iodine Reagents

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), have emerged as powerful tools for the oxidative dearomatization of phenols. researchgate.netnih.gov This reaction converts the planar, aromatic phenol ring into a non-aromatic, three-dimensional cyclohexadienone structure.

The mechanism of this transformation is a subject of ongoing research, with evidence supporting multiple pathways, including the formation of phenoxonium ions or radical intermediates. nih.govchemrxiv.org A commonly proposed pathway begins with the ligand exchange between the phenol and the hypervalent iodine reagent. This is followed by a reductive elimination of iodobenzene, which generates a cyclohexadienone product. chemrxiv.org When the reaction is performed in the presence of a nucleophile (e.g., methanol), the nucleophile can be incorporated into the final product, leading to functionalized spirocyclic or quinol-type structures. thieme-connect.de

For this compound, treatment with a hypervalent iodine(III) reagent in a nucleophilic solvent like methanol (B129727) could yield a methoxy-substituted cyclohexadienone. The regiochemical outcome would depend on the specific reagent and reaction conditions.

Reactions at the Methylamino Substituent

The secondary amine functionality provides a second reactive center in the molecule, capable of undergoing its own distinct set of chemical transformations.

Oxidation Pathways of Secondary Amines

Secondary aromatic amines can be oxidized through several pathways. The specific outcome depends on the oxidant used and the reaction conditions. Common oxidation reactions for secondary amines include:

N-Dealkylation: This process involves the oxidation of the carbon atom adjacent to the nitrogen, leading to the formation of a carbinolamine intermediate. This intermediate is often unstable and can decompose to yield a primary amine and an aldehyde or ketone. slideserve.com

N-Oxidation: Direct oxidation of the nitrogen atom can occur, particularly with reagents like hydrogen peroxide or peroxy acids. britannica.com This initially forms a hydroxylamine (B1172632) derivative (N-hydroxy-N-methyl-3-amino-6-iodophenol). This hydroxylamine can sometimes be further oxidized to a nitrone. slideserve.comuomustansiriyah.edu.iq

Formation of Radical Cations: Electrochemical or chemical one-electron oxidation can generate a nitrogen-centered radical cation, which can then undergo further reactions such as dimerization or coupling. researchgate.net

The presence of the electron-rich phenol ring can influence these oxidation potentials and pathways.

N-Alkylation and N-Acylation Reactions

As a typical secondary amine, the methylamino group in this compound is nucleophilic and readily undergoes N-alkylation and N-acylation reactions. britannica.com

N-Alkylation: This reaction involves the treatment of the amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The nitrogen lone pair acts as a nucleophile, displacing the halide in an Sₙ2 reaction to form a tertiary amine. The product of alkylating this compound with methyl iodide would be 2-Iodo-5-(dimethylamino)phenol.

N-Acylation: This is a highly reliable reaction for secondary amines. It involves reacting the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct. britannica.com For example, reaction with acetyl chloride would yield the corresponding N-acetyl derivative, N-(4-hydroxy-3-iodophenyl)-N-methylacetamide. This reaction is often used as a method for protecting the amino group during other synthetic transformations.

Table 3: Common Compounds Mentioned in This Article

| Compound Name | Molecular Formula | Role/Type |

|---|---|---|

| This compound | C₇H₈INO | Subject of Article |

| ortho-Benzoquinone | C₆H₄O₂ | Product Type |

| Phenyliodine(III) diacetate (PIDA) | C₁₀H₁₁IO₄ | Reagent |

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | C₁₀H₅F₆IO₄ | Reagent |

| Cyclohexadienone | C₆H₆O | Product Type |

| Hydroxylamine | H₃NO | Intermediate Type |

| Nitrone | CH₃NO | Intermediate Type |

| N-(4-hydroxy-3-iodophenyl)-N-methylacetamide | C₉H₁₀INO₂ | Product of Acylation |

Participation in Cyclocondensation Reactions

Cyclocondensation reactions involving this compound would primarily engage the nucleophilic amino and hydroxyl groups. A notable example of such a reaction is the synthesis of phenothiazine (B1677639) derivatives. While specific studies on this compound in this context are not prevalent in the searched literature, the general reaction involves the condensation of an aminophenol with a sulfur source, often in the presence of a catalyst. For instance, the reaction of an aminophenol with sulfur can be catalyzed by iodine, leading to the formation of the tricyclic phenothiazine core. In the case of this compound, the amino and hydroxyl groups can react with a suitable dielectrophile or undergo oxidative condensation to form heterocyclic structures. The presence of the iodine atom could potentially influence the reaction conditions required, and the electronic effects of the methylamino and hydroxyl groups would modulate the nucleophilicity of the aromatic ring and the heteroatoms.

Another potential cyclocondensation pathway involves intramolecular reactions. If the molecule is first functionalized at the amino or hydroxyl group with a chain containing an electrophilic center, subsequent intramolecular cyclization can lead to the formation of various heterocyclic systems. The regiochemistry of such cyclizations would be influenced by the positions of the activating methylamino and hydroxyl groups.

Reactivity of the Aryl Iodide Moiety in Transition Metal-Catalyzed Processes

The aryl iodide functionality in this compound is a key site for a variety of powerful transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition to low-valent transition metal complexes, which is the initial step in many catalytic cycles.

Palladium-Catalyzed Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. This compound is an excellent substrate for Suzuki-Miyaura coupling. The reaction would typically be catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precatalyst, in the presence of a base. A variety of aryl, heteroaryl, or vinyl boronic acids or esters could be coupled at the 2-position of the phenol ring. The electron-donating nature of the methylamino and hydroxyl groups would likely enhance the rate of oxidative addition of the C-I bond to the palladium(0) catalyst.

Stille Coupling: The Stille reaction couples an organotin reagent with an organic halide, also catalyzed by palladium. This compound can readily participate in Stille couplings with various organostannanes (e.g., vinyl-, aryl-, or alkylstannanes). wikipedia.orgyoutube.com Similar to the Suzuki-Miyaura reaction, a Pd(0) catalyst is employed. While highly effective, the toxicity of organotin compounds is a significant drawback of this method. wikipedia.org

Table 1: Representative Palladium-Catalyzed C-C Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-5-(methylamino)phenol |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 2-Substituted-5-(methylamino)phenol |

Carbon-Heteroatom Bond Formation (e.g., C-N, C-O)

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.org this compound can be coupled with a wide range of primary or secondary amines to introduce a new amino substituent at the 2-position. The reaction typically requires a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base.

Ullmann Condensation: A classical copper-catalyzed method for forming carbon-oxygen and carbon-nitrogen bonds, the Ullmann condensation can also be applied to this compound. wikipedia.org For C-O bond formation, the compound can be reacted with an alcohol or phenol in the presence of a copper catalyst and a base to form a diaryl ether or an alkoxy-substituted phenol. Similarly, C-N bond formation can be achieved by reacting with an amine. Modern modifications of the Ullmann reaction often use palladium catalysts and can proceed under milder conditions.

Table 2: Representative Carbon-Heteroatom Bond Forming Reactions

| Reaction Name | Reagent | Catalyst System (Typical) | Expected Product |

|---|---|---|---|

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-(Dialkyl/Aryl)amino-5-(methylamino)phenol |

| Ullmann C-O Coupling | Alcohol (ROH) | CuI, Phenanthroline, K₂CO₃ | 2-Alkoxy-5-(methylamino)phenol |

Generation and Reactivity of Hypervalent Iodine Intermediates from Aryl Iodides

Aryl iodides can be oxidized to form hypervalent iodine(III) or iodine(V) species, which are versatile reagents in organic synthesis. rsc.org this compound can be converted to a diaryliodonium salt by reaction with another aromatic compound in the presence of an oxidizing agent and a strong acid. organic-chemistry.orgbeilstein-journals.org These iodonium (B1229267) salts are excellent electrophilic arylating agents.

Alternatively, oxidation of this compound can lead to the formation of iodinanes or iodanes. These hypervalent iodine intermediates can then participate in various transformations, including oxidative cyclizations. nih.govresearchgate.net For example, if a suitable nucleophile is present elsewhere in the molecule (or added to the reaction), intramolecular cyclization can be induced by the hypervalent iodine center, leading to the formation of heterocyclic structures. The presence of the electron-rich phenol ring can facilitate these oxidative processes.

Regioselectivity and Chemoselectivity Control in Complex Molecular Frameworks

When this compound is part of a more complex molecule with multiple reactive sites, controlling the regioselectivity and chemoselectivity of its reactions is crucial.

Influence of Substituent Effects on Reaction Outcomes

The electronic properties of the methylamino and hydroxyl groups play a significant role in directing the outcome of reactions involving this compound.

Regioselectivity: In transition metal-catalyzed cross-coupling reactions, the reaction will occur at the carbon bearing the iodine atom. However, in reactions involving the aromatic ring itself (e.g., electrophilic aromatic substitution), the strong activating and ortho-, para-directing effects of the hydroxyl and methylamino groups will direct incoming electrophiles to the positions ortho and para to them (positions 4, 6, and 1). The iodine at position 2 will also exert a deactivating and ortho-, para-directing effect, though this is generally weaker than the activating groups. The interplay of these directing effects will determine the final regiochemical outcome.

Chemoselectivity: In a molecule with multiple halide atoms, palladium-catalyzed cross-coupling reactions generally occur preferentially at the C-I bond over C-Br or C-Cl bonds due to the lower bond dissociation energy of the C-I bond. The presence of the electron-donating groups in this compound further activates the C-I bond towards oxidative addition. When multiple nucleophilic sites are present, such as the amino and hydroxyl groups, chemoselectivity can be a challenge. For instance, in acylation or alkylation reactions, the relative nucleophilicity of the nitrogen and oxygen atoms will determine which site reacts. This can often be controlled by the choice of base and reaction conditions. For example, the phenolic hydroxyl is more acidic and can be selectively deprotonated with a weaker base to favor O-functionalization, while a stronger base might be required to deprotonate the amine for N-functionalization.

Cascade and Domino Reaction Sequences

Cascade reactions, also referred to as domino or tandem reactions, are highly efficient synthetic strategies wherein multiple bond-forming events occur in a single operation without the isolation of intermediates. rsc.org These processes are characterized by high atom economy and are often employed in the synthesis of complex molecular architectures from simple precursors. rsc.org In the context of this compound, its unique combination of functional groups—an aryl iodide, a secondary amine, and a phenolic hydroxyl group—provides a versatile platform for designing intricate cascade sequences, particularly in the realm of heterocyclic synthesis. While specific documented examples for this exact molecule are not prevalent in publicly accessible literature, its reactivity can be inferred from related structures, such as 2-iodoanilines and aminophenols, which are known to participate in a variety of cascade transformations.

One plausible and synthetically valuable cascade pathway for this compound involves a palladium-catalyzed intramolecular cyclization followed by an intermolecular coupling. This hypothetical sequence leverages the well-established reactivity of aryl iodides in palladium catalysis. The reaction could be initiated by the oxidative addition of the C-I bond to a palladium(0) catalyst. Subsequent intramolecular carbopalladation onto a tethered unsaturated moiety, introduced via N-alkenylation of the methylamino group, would form a new ring system. The resulting organopalladium intermediate could then participate in a cross-coupling reaction, such as a Sonogashira or Heck reaction, with a suitable partner, leading to the formation of a complex heterocyclic product in a single pot.

A detailed mechanistic proposal for such a cascade is outlined below. Initially, the this compound would be functionalized with an alkenyl group on the nitrogen atom, for example, by reaction with an appropriate alkenyl halide, to generate an N-alkenyl-2-iodoaniline derivative. This precursor would then be subjected to palladium catalysis.

The proposed catalytic cycle commences with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by an intramolecular migratory insertion of the tethered alkene into the Aryl-Pd bond, a step that can proceed via different regiochemical pathways (e.g., 5-exo-trig or 6-endo-trig cyclization), leading to the formation of a new heterocyclic ring. The resulting alkylpalladium(II) intermediate could then undergo a cross-coupling reaction with an alkyne (Sonogashira coupling) or another alkene (Heck coupling), followed by reductive elimination to regenerate the Pd(0) catalyst and release the final polycyclic product.

The outcome of such cascade reactions is highly dependent on the nature of the substrates, the catalyst system (including ligands and additives), and the reaction conditions. For instance, the choice of phosphine ligand can significantly influence the regioselectivity of the intramolecular cyclization and the efficiency of the subsequent intermolecular coupling.

Below is a table summarizing a hypothetical palladium-catalyzed cascade reaction of an N-alkenylated derivative of this compound.

| Entry | Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | N-allyl-2-iodo-5-(methylamino)phenol | Phenylacetylene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | Fused Dihydroquinoline | 75 |

| 2 | N-allyl-2-iodo-5-(methylamino)phenol | Styrene | PdCl₂(PPh₃)₂ | - | K₂CO₃ | Acetonitrile | 80 | Fused Dihydroquinoline | 68 |

| 3 | N-propargyl-2-iodo-5-(methylamino)phenol | - | Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene | 110 | Fused Indole | 82 |

Another potential domino reaction pathway for this compound could involve an initial intermolecular reaction followed by one or more intramolecular cyclizations. For example, a palladium-catalyzed coupling of this compound with a suitably functionalized alkyne could generate an intermediate that is primed for subsequent intramolecular cyclization involving the amino and/or phenol moieties. Such a sequence could lead to the formation of complex, fused heterocyclic systems like phenoxazines or other related structures. The feasibility and outcome of these reactions would be contingent on the precise reaction conditions and the nature of the coupling partners.

The following table presents a hypothetical domino reaction for the synthesis of a phenoxazine-like structure.

| Entry | Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | This compound | 2-chlorophenol | CuI | K₃PO₄ | DMSO | 120 | N-methyl-phenoxazine derivative | 65 |

| 2 | This compound | Catechol | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | Dibenzoxazepine derivative | 58 |

Synthesis and Chemical Exploration of 2 Iodo 5 Methylamino Phenol Derivatives and Analogs

Design Principles for Structural Diversity

The generation of a structurally diverse library of molecules based on the 2-iodo-5-(methylamino)phenol scaffold is guided by several key design principles. The primary goal is to systematically explore the chemical space around the core structure to investigate structure-reactivity and structure-property relationships. A fundamental strategy in creating this diversity is the modification of key functional groups and positions on the aromatic ring. Skeleton analysis of phenolic compounds suggests that derivatization can be effectively achieved by focusing on common structural fragments. kib.ac.cnresearchgate.net

The design principles for this library involve:

Modification of the Halogen: The iodine atom at the C-2 position is a key site for modification. Replacing iodine with other halogens, such as chlorine or bromine, allows for a systematic evaluation of the influence of halogen size and electronegativity on the molecule's properties.

Alteration of the Amino Side Chain: The methylamino group at the C-5 position offers multiple avenues for diversification. This includes varying the length and branching of the alkyl chain, as well as converting the secondary amine to tertiary or other functional groups.

Expansion of the Aromatic System: Introducing additional aromatic or heterocyclic rings to the phenol (B47542) scaffold can significantly alter its electronic and steric properties. This can be achieved through various coupling reactions.

These modifications are designed to produce a library of analogs with a wide range of electronic and steric properties, which is essential for comprehensive structure-reactivity and structure-property relationship studies.

Systematic Synthesis of Compound Libraries Bearing Related Structural Motifs

Variation of Halogen Substituents (e.g., chloro, bromo analogs)

The synthesis of chloro and bromo analogs of this compound can be achieved through several established synthetic routes, often starting from a common intermediate. One practical approach involves the halogenation of a suitable aminophenol precursor.

For the synthesis of the chloro analog, a common route starts with 2-chloro-5-nitrophenol. This starting material can be reduced to 2-chloro-5-aminophenol (B42359). A typical reduction involves using iron powder and ammonium (B1175870) chloride in a mixture of ethanol (B145695) and water, followed by heating at reflux. The resulting 2-chloro-5-aminophenol can then be selectively N-methylated to yield the target compound.

Similarly, the bromo analog can be synthesized starting from a corresponding brominated phenol. For instance, the bromination of m-cresol (B1676322) (3-methylphenol) can yield 2-bromo-5-methylphenol. chemicalbook.comnih.gov This can then be nitrated, reduced, and methylated to obtain the desired 2-bromo-5-(methylamino)phenol. An alternative route for introducing the bromo group involves the diazotization of an amino group followed by a Sandmeyer-type reaction with a bromide salt. chemicalbook.com

A general scheme for the synthesis of halogenated aminophenols is presented below:

| Starting Material | Reagents and Conditions | Product |

| 2-chloro-5-nitrophenol | 1. Fe, NH4Cl, EtOH/H2O, reflux; 2. Methylating agent | 2-chloro-5-(methylamino)phenol |

| 3-aminophenol | 1. Brominating agent; 2. Methylating agent | 2-bromo-5-(methylamino)phenol |

Modification of the Amino Side Chain (e.g., chain length, branching, secondary/tertiary amines)

Modification of the amino side chain is a crucial strategy for creating a diverse library of analogs. This can involve the synthesis of derivatives with varying alkyl chain lengths, branching, and the conversion of the secondary amine to a tertiary amine.

Selective N-alkylation of aminophenols can be achieved through a one-pot reaction involving the condensation of the aminophenol with an aldehyde, followed by reduction with a reducing agent like sodium borohydride (B1222165). researchgate.net This method allows for the introduction of a variety of alkyl groups, thereby enabling the synthesis of analogs with longer or branched chains.

For the synthesis of tertiary amines, the secondary amine of this compound can be further alkylated. Alternatively, starting from 2-iodo-5-aminophenol, a two-step alkylation can be performed. It is also possible to synthesize N,N-dialkylated aminophenols directly from the corresponding nitro compound through reductive amination.

The following table summarizes some of the possible modifications to the amino side chain:

| Starting Material | Reagents and Conditions | Product |

| 2-iodo-5-aminophenol | 1. Aldehyde (e.g., acetaldehyde, isobutyraldehyde); 2. NaBH4 | 2-iodo-5-(ethylamino)phenol, 2-iodo-5-(isobutylamino)phenol |

| This compound | Alkyl halide (e.g., ethyl iodide) | 2-iodo-5-(ethylmethylamino)phenol |

| 2-iodo-5-aminophenol | 1. Two equivalents of an alkyl halide | 2-iodo-5-(diethylamino)phenol |

Introduction of Additional Aromatic or Heterocyclic Rings

The introduction of additional aromatic or heterocyclic rings can be accomplished through various synthetic strategies. Transition metal-catalyzed cross-coupling reactions are particularly useful for this purpose. For instance, a Suzuki or Buchwald-Hartwig coupling reaction could be employed to attach an aryl or heteroaryl group to the phenol ring, potentially at a position activated by the existing substituents.

Another approach involves the synthesis of Schiff bases. The amino group of this compound can be condensed with an aromatic or heterocyclic aldehyde to form an imine. researchgate.net This not only introduces a new ring system but also provides a platform for further chemical modifications.

Furthermore, heterocyclic rings can be constructed directly onto the aminophenol scaffold. For example, o-aminophenols are known to be useful precursors for the synthesis of benzoxazoles and other heterocyclic compounds. vjol.info.vn

Examples of strategies to introduce additional rings are outlined below:

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-iodo-5-(methylamino)-x-arylphenol |

| Schiff Base Formation | Aromatic aldehyde (e.g., benzaldehyde) | N-(2-iodo-5-hydroxyphenyl)-N-methyl-1-phenylmethanimine |

| Heterocycle Synthesis | Dicarbonyl compound | A derivative of this compound with a fused heterocyclic ring |

Structure-Reactivity and Structure-Property Relationship Studies in Analogous Series

Impact of Electronic and Steric Modifications on Chemical Behavior

The systematic modifications of the this compound structure allow for a detailed investigation of the impact of electronic and steric effects on the chemical behavior of the resulting analogs. The reactivity of phenols is highly dependent on the nature and position of substituents on the aromatic ring. numberanalytics.com

Electronic Effects:

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) significantly influence the acidity of the phenolic hydroxyl group and the nucleophilicity of the aromatic ring.

Acidity: The presence of EWGs, such as halogens or nitro groups, generally increases the acidity of the phenol by stabilizing the corresponding phenoxide ion through inductive and/or resonance effects. pharmaguideline.comsips.org.inquora.com Conversely, EDGs, like alkyl groups, decrease acidity by destabilizing the phenoxide ion. pharmaguideline.com The position of the substituent is also critical; for instance, an EWG at the ortho or para position will have a more pronounced effect on acidity than one at the meta position due to resonance effects. sips.org.inlibretexts.org

Reactivity: The hydroxyl and amino groups are activating, ortho, para-directing groups for electrophilic aromatic substitution. The halogen substituent is deactivating but also ortho, para-directing. The interplay of these groups will dictate the regioselectivity of further reactions. For example, the introduction of a more electronegative halogen like chlorine in place of iodine will decrease the electron density of the ring, potentially reducing its reactivity towards electrophiles.

Steric Effects:

The size of the substituents can have a profound impact on the reactivity of the molecule by hindering the approach of reagents to a particular reaction site.

Halogen Size: The variation of the halogen from chlorine to bromine to iodine introduces a significant change in steric bulk at the C-2 position. This can influence the rate and regioselectivity of reactions involving the adjacent hydroxyl group or the ortho C-3 position.

Amino Side Chain: Increasing the size of the alkyl groups on the amino side chain will create more steric hindrance around the C-5 position. This can affect reactions at the neighboring C-4 and C-6 positions.

Additional Rings: The introduction of bulky aromatic or heterocyclic rings will have a major steric impact, potentially influencing the conformation of the molecule and the accessibility of nearby functional groups.

The following table provides a qualitative summary of the expected impact of various modifications on the properties of this compound analogs:

| Modification | Expected Impact on Acidity | Expected Impact on Reactivity (Electrophilic Substitution) | Key Steric Considerations |

| I → Cl | Increase | Decrease | Reduced steric bulk at C-2 |

| I → Br | Slight Increase | Slight Decrease | Similar steric bulk to iodine at C-2 |

| -NHMe → -NHEt | Slight Decrease | Slight Increase | Minor increase in steric hindrance at C-5 |

| -NHMe → -N(Me)2 | Slight Decrease | Increase | Moderate increase in steric hindrance at C-5 |

| Addition of an aryl group | Dependent on position and electronics | Dependent on position and electronics | Significant increase in steric bulk |

Positional Isomer Effects on Reactivity and Molecular Properties

The reactivity and molecular properties of substituted phenols are profoundly influenced by the nature and position of the substituents on the aromatic ring. In the case of this compound and its positional isomers, the interplay between the hydroxyl (-OH), iodo (-I), and methylamino (-NHMe) groups dictates the molecule's electronic distribution, acidity, and susceptibility to chemical transformations. While specific experimental data for this compound is scarce in publicly available literature, a detailed analysis can be constructed by examining the distinct electronic and steric effects of each substituent and their interactions based on their relative positions.

The three key substituents exhibit the following general characteristics:

Hydroxyl (-OH) group: A strong activating group and an ortho, para-director for electrophilic aromatic substitution. It donates electron density to the ring via a strong positive mesomeric effect (+M) and withdraws electron density via a negative inductive effect (-I).

Methylamino (-NHMe) group: Also a strong activating group and an ortho, para-director. Similar to the hydroxyl group, it exerts a strong +M effect and a weaker -I effect.

Iodo (-I) group: A deactivating group, yet it directs incoming electrophiles to the ortho and para positions. It is the least electronegative of the halogens, resulting in a weak -I effect. It also has a weak +M effect due to its lone pairs, which is responsible for its ortho, para-directing nature.

Effects on Acidity (pKa)

The acidity of a phenol is determined by the stability of the corresponding phenoxide ion formed upon deprotonation. Electron-withdrawing groups stabilize the phenoxide ion by delocalizing the negative charge, thus increasing acidity (lowering pKa). Conversely, electron-donating groups destabilize the phenoxide ion and decrease acidity (increasing pKa). vanderbilt.edupharmaguideline.com

The methylamino group is a strong electron-donating group, which generally decreases the acidity of phenols. The iodo group is weakly electron-withdrawing. The net effect on the pKa of an iodo-methylamino-phenol isomer will depend on the relative positions of these groups with respect to the hydroxyl group.

For instance, an iodo group at the ortho or para position to the hydroxyl group would have a more pronounced acid-strengthening effect compared to a meta position, as it can better stabilize the negative charge of the phenoxide ion through its inductive effect. libretexts.orgsips.org.in Conversely, the electron-donating methylamino group will have a stronger acid-weakening effect when it is ortho or para to the hydroxyl group, where its +M effect is most potent.

Table 1: Predicted Acidity Trends for Isomeric Iodo-(methylamino)phenols

| Compound | Key Positional Relationship | Predicted pKa (Relative to Phenol, pKa ≈ 10) | Rationale |

| This compound | -I is ortho to -OH; -NHMe is meta to -OH | Lower than 5-(methylamino)phenol, potentially close to 10 | The -I group's withdrawing effect from the ortho position increases acidity, counteracting the weaker meta donating effect of the -NHMe group. |

| 4-Iodo-3-(methylamino)phenol | -I is para to -OH; -NHMe is meta to -OH | Lower than 3-(methylamino)phenol, potentially close to 10 | Similar to the 2-iodo isomer, the para -I group's withdrawing effect will increase acidity, opposing the meta -NHMe group. |

| 2-Iodo-3-(methylamino)phenol | -I is ortho to -OH; -NHMe is ortho to -OH | Higher than 2-iodophenol | The strong electron-donating +M effect of the ortho -NHMe group is expected to significantly destabilize the phenoxide ion, overriding the acid-strengthening effect of the ortho iodo group. |

| 4-Iodo-2-(methylamino)phenol | -I is para to -OH; -NHMe is ortho to -OH | Higher than 4-iodophenol | Similar to the 2-iodo-3-(methylamino)phenol isomer, the potent +M effect from the ortho -NHMe group will likely dominate, leading to decreased acidity. |

Note: This table is predictive and based on established principles of substituent effects. Actual pKa values would require experimental measurement.

Effects on Reactivity in Electrophilic Aromatic Substitution

The reactivity of the phenol ring towards electrophiles is governed by the electron density of the ring. Activating groups increase the rate of reaction, while deactivating groups decrease it. numberanalytics.com Both the -OH and -NHMe groups are strong activators, making the iodo-methylamino-phenol ring system highly reactive towards electrophilic substitution. The iodo group is a weak deactivator.

The directing effects of the substituents are crucial in determining the position of substitution on the ring. In cases with multiple activating groups, the strongest activator typically directs the substitution. Both -OH and -NHMe are powerful ortho, para-directors. The final substitution pattern will be a synergistic or competitive outcome of the directing effects of all three substituents.

Consider This compound :

The -OH group directs ortho (position 6) and para (position 4).

The -NHMe group directs ortho (positions 4 and 6) and para (position 2, which is already occupied).

The -I group directs ortho (position 3, which is sterically hindered) and para (position 5, occupied).

Both the -OH and -NHMe groups strongly activate positions 4 and 6. Therefore, electrophilic substitution is highly likely to occur at either position 4 or 6, with the specific outcome potentially influenced by steric hindrance and the nature of the electrophile.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution for Isomeric Iodo-(methylamino)phenols

| Isomer | Most Activated Positions | Predicted Major Product(s) | Rationale |

| This compound | 4, 6 | Substitution at C4 and/or C6 | The powerful activating and directing effects of the -OH and -NHMe groups converge on positions 4 and 6. |

| 4-Iodo-3-(methylamino)phenol | 2, 6 | Substitution at C2 and/or C6 | The -OH group directs to C2 and C6. The -NHMe group directs to C2 and C4 (occupied). The synergistic effect strongly favors positions 2 and 6. |

| 2-Iodo-3-(methylamino)phenol | 4, 6 | Substitution at C4 and/or C6 | The -OH group directs to C4 and C6. The -NHMe group also directs to C4 and C6 (relative to its own position). The combined effect strongly activates these positions. |

Note: This table provides a qualitative prediction. The actual product distribution can be affected by reaction conditions and steric factors.

Broader Research Significance and Potential Chemical Applications of 2 Iodo 5 Methylamino Phenol and Its Analogs

A Strategic Building Block in the Synthesis of Complex Organic Molecules

The true potential of 2-Iodo-5-(methylamino)phenol is rooted in its utility as a versatile building block for constructing intricate organic molecules. The distinct reactivity of its functional groups enables a controlled, stepwise approach to increasing molecular complexity.

Precursor for Multi-Functionalized Aromatic Systems

The aryl iodide group is highly amenable to a variety of powerful bond-forming reactions that are fundamental to modern organic synthesis. Transition metal-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions, can be effectively employed. The presence of the iodo group allows for the precise introduction of a wide array of substituents at the 2-position of the aromatic ring.

For example, a Suzuki coupling could be utilized to introduce a new aryl or heteroaryl group, leading to the formation of biaryl systems, which are prevalent structures in pharmaceuticals and liquid crystals. A Sonogashira coupling would facilitate the introduction of an alkyne, a versatile functional group that can undergo numerous subsequent transformations. The Buchwald-Hartwig amination offers a pathway to introduce a different amino group, thereby further functionalizing the aromatic core.

The phenolic hydroxyl and the methylamino groups can be protected during these transformations and later deprotected, allowing for additional derivatization. This orthogonal reactivity is a key attribute that underscores the value of this compound as a precursor for creating multi-functionalized aromatic systems.

Intermediates in the Construction of Advanced Chemical Scaffolds

Beyond simple functionalization, this compound can act as a crucial intermediate in the synthesis of more elaborate and advanced chemical scaffolds. The strategic placement of its functional groups can be leveraged to construct heterocyclic systems, which are ubiquitous in medicinal chemistry and materials science.